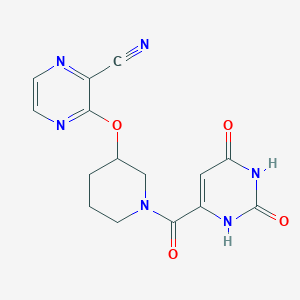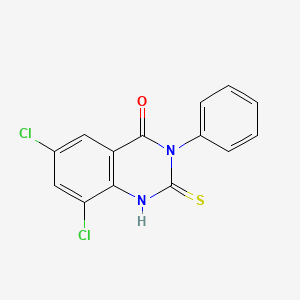
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core with chlorines at positions 6 and 8, a phenyl group at position 3, and a thioxo group
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 2-aminobenzoyl chloride with benzaldehyde under controlled acidic or basic conditions to form the corresponding 3-phenylquinazolinone. Subsequent chlorination with agents like thionyl chloride or phosphorus pentachloride introduces chlorine atoms at positions 6 and 8. Finally, thionation using Lawesson's reagent or phosphorus pentasulfide converts the carbonyl group into a thioxo group, yielding 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
Industrial Production Methods
Industrially, this compound might be synthesized using a similar multistep process but with optimization for large-scale production. This involves automated reactors for precise control over temperature, reaction time, and reagent addition, ensuring consistent yield and purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: : The quinazolinone moiety can undergo reduction to dihydroquinazolinone derivatives using hydrogenation catalysts.
Substitution: : The chlorine atoms can participate in nucleophilic substitution reactions, where strong nucleophiles like amines or alkoxides replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Hydrogen gas, palladium or platinum catalysts
Substitution: : Sodium methoxide, anhydrous conditions
Major Products Formed from These Reactions
Oxidation: : 6,8-Dichloro-3-phenyl-2,3-dihydro-4(1H)-quinazolinone sulfone
Reduction: : 6,8-Dichloro-3-phenyl-2,3,4,5-tetrahydroquinazolinone
Substitution: : 6,8-Diamino-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
科学研究应用
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has found applications in:
Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: : Its derivatives exhibit antimicrobial and antiproliferative activities, making them candidates for drug development.
Industry: : Used as intermediates in the synthesis of dyes and pigments.
作用机制
The compound can exert its effects through various mechanisms, depending on its context of use:
Enzyme Inhibition: : It may act as an inhibitor of enzymes like kinases by binding to the active site, preventing substrate binding and subsequent catalytic activity.
DNA Interaction: : Some derivatives intercalate into DNA, disrupting transcription and replication processes.
Receptor Binding: : It may modulate receptor activity by binding to specific receptor sites, altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
6,8-Dichloro-3-phenylquinazolinone
3-Phenyl-2-thioxoquinazolinone
6,8-Dichloroquinazolinone
Uniqueness
What sets 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone apart is its unique combination of functional groups—chlorine atoms, a phenyl group, and a thioxo moiety—affording it distinctive chemical reactivity and biological activity. This makes it a valuable scaffold for developing new compounds with tailored properties.
Hope you find this breakdown helpful! Let me know if there's anything else you'd like to explore.
属性
IUPAC Name |
6,8-dichloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKTVJFEXAYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
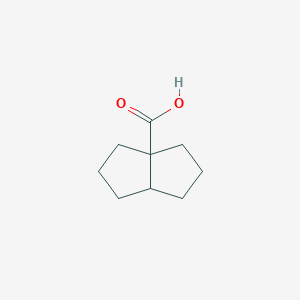
![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)

![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2975773.png)
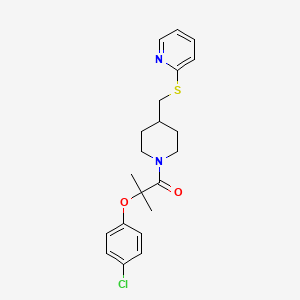
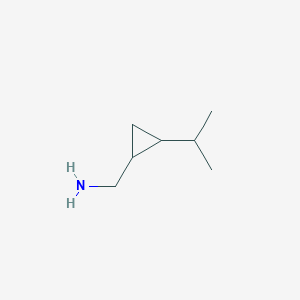
![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/new.no-structure.jpg)
![2-(4-fluorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2975780.png)
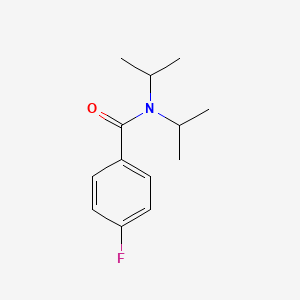
![N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2975783.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)
![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)
